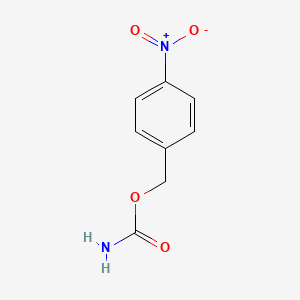

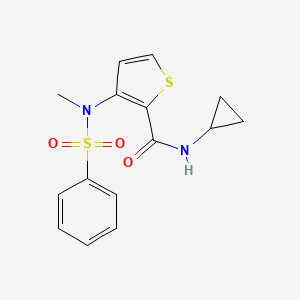

![molecular formula C7H6Br2N2OS B2372424 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide CAS No. 2247106-40-5](/img/structure/B2372424.png)

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

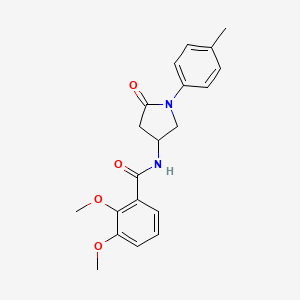

“2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide” is a chemical compound with the CAS Number: 2247106-40-5 . It has a molecular weight of 326.01 . The IUPAC name for this compound is 2-bromo-1-(imidazo[2,1-b]thiazol-5-yl)ethanone hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Synthesis and Chemical Properties

Palladium-Catalyzed Synthesis : Veltri et al. (2016) conducted a study on the palladium-catalyzed carbonylative synthesis of benzimidazothiazoles, which included derivatives of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide. They reported a selective conversion process through oxidative aminocarbonylation/heterocyclization, yielding N,N-dialkylacetamides (Veltri et al., 2016).

Synthesis of Anticancer Agents : Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of specific bromo ketones with 2-aminothiazoles. They explored its potential as an anticancer agent, noting its moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Biological and Medicinal Applications

Antimicrobial and Antitubercular Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial and antimalarial activities. Their findings highlighted the compounds' effectiveness in combating bacterial infections and malaria (Vekariya et al., 2017).

Anticancer Properties : Hussein and Al-lami (2022) synthesized imidazo (2, 1-b) Thiazole derivatives and evaluated their antioxidant and anticancer activities. One of their synthesized products showed significant anti-cancer activity, particularly against kidney cancer (Hussein & Al-lami, 2022).

Aldose Reductase Inhibition : Güzeldemirci et al. (2018) explored the aldose reductase inhibitory effect of hydrazinecarbothioamides and thiazolidinones bearing an imidazo[2,1-b]Thiazole moiety. They identified compounds with significant inhibitory activity, suggesting potential applications in managing complications related to diabetes (Güzeldemirci et al., 2018).

Herbicidal and Fungicidal Applications

Herbicidal Activity : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various groups and tested them as herbicides. Some derivatives showed moderate post-emergence herbicidal activity (Andreani et al., 1996).

Fungicidal Properties : Joshi, Pathak, and Panwar (1980) synthesized fluorine-containing imidazo(2,1-b)-1,3,4-thiadiazole hydrobromides and evaluated their antifungal activity. These compounds showed efficacy against Fusarium roseum (Joshi et al., 1980).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTOJXQVUZQETR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)C(=O)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

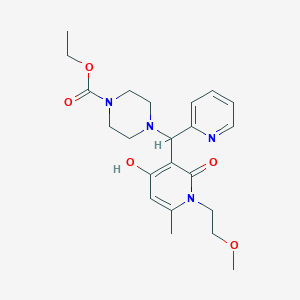

![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)

methanone](/img/structure/B2372353.png)

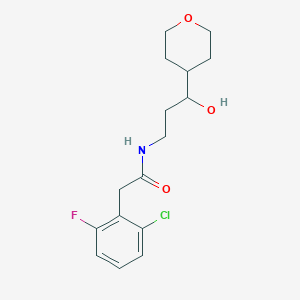

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)

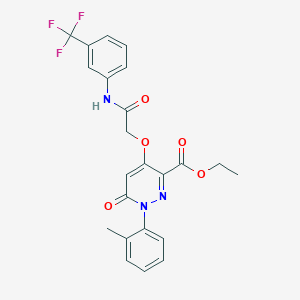

![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)